1,3-Dibromo-2-chlorobenzene (CAS: 19230-27-4) is a highly specialized polyhalogenated aromatic building block characterized by its 1,3-dibromo-2-chloro substitution pattern. In industrial and advanced laboratory settings, its primary value lies in its orthogonal reactivity profile; the carbon-bromine bonds undergo oxidative addition with transition metal catalysts significantly faster than the central carbon-chlorine bond. This chemoselectivity makes it a premium precursor for the symmetric di-functionalization of the 1,3-positions, leaving the 2-chloro site intact for subsequent late-stage modifications, such as halogen-metal exchange or borylation [1]. Consequently, it is a critical raw material for the synthesis of complex multiple-resonance thermally activated delayed fluorescence (MR-TADF) OLED emitters and sterically defined active pharmaceutical ingredients (APIs).
Attempting to substitute 1,3-Dibromo-2-chlorobenzene with closer analogs like 1,3-dibromobenzene or 1,2,3-tribromobenzene routinely results in synthetic failure or severe yield penalties. 1,2,3-Tribromobenzene lacks orthogonal halogen reactivity, leading to uncontrollable statistical mixtures of mono-, di-, and tri-coupled products during palladium-catalyzed cross-coupling, which drastically complicates purification and reduces isolated yields . Conversely, while 1,3-dibromobenzene offers symmetric coupling, it lacks the central chlorine atom. In the synthesis of advanced MR-TADF materials, this missing central halogen prevents essential late-stage borylation reactions, resulting in a 0% yield of the final polycyclic target[1]. Therefore, procurement must strictly specify 1,3-dibromo-2-chlorobenzene when a central functional handle or specific steric bulk is required.
The synthesis of advanced multiple-resonance thermally activated delayed fluorescence (MR-TADF) materials, such as B3N2-doped polycyclic aromatic hydrocarbons, strictly requires a central chlorine atom for late-stage borylation. Studies demonstrate that while 1,3-dibromobenzene can form a Cl-free intermediate, it completely fails to undergo the subsequent borylation step. 1,3-Dibromo-2-chlorobenzene, however, successfully undergoes Cl/B exchange or directs regioselective one-shot borylation, enabling the isolation of the final ultra-narrowband green emitters[1].
| Evidence Dimension | Success rate of late-stage borylation in B3N2-PAH synthesis |
| Target Compound Data | Enables successful Cl/B exchange and borylation |
| Comparator Or Baseline | 1,3-Dibromobenzene (0% yield in subsequent borylation step) |
| Quantified Difference | Absolute requirement of the 2-chloro substituent for reaction progression |
| Conditions | Borylation using BX3/i-Pr2NEt or n-BuLi/BX3/i-Pr2NEt |
For OLED material procurement, substituting with the cheaper 1,3-dibromobenzene will result in complete synthetic failure during the critical borylation stage.
In palladium-catalyzed cross-coupling reactions, the differential reactivity between C-Br and C-Cl bonds enables precise di-functionalization. 1,3-Dibromo-2-chlorobenzene undergoes selective oxidative addition at the 1,3-bromo positions, preserving the 2-chloro handle for subsequent modification. In contrast, symmetric trihalobenzenes like 1,2,3-tribromobenzene lack this orthogonal reactivity, resulting in statistical mixtures of mono-, di-, and tri-coupled products that severely reduce isolated yield and complicate downstream purification .
| Evidence Dimension | Chemoselectivity in Pd-catalyzed cross-coupling |
| Target Compound Data | High selective di-coupling at 1,3-positions (C-Cl bond remains intact) |
| Comparator Or Baseline | 1,2,3-Tribromobenzene (yields statistical mixtures of over-coupled products) |
| Quantified Difference | Elimination of tri-coupled byproducts and simplified purification |
| Conditions | Standard Pd(0) cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig) |
Buyers synthesizing complex symmetric ligands or active pharmaceutical ingredients must prioritize this compound to avoid the severe yield penalties and purification bottlenecks associated with non-orthogonal trihalobenzenes.
In the development of C2-symmetrical terphenyl derivatives as PD-1/PD-L1 protein-protein interaction inhibitors, the central aromatic ring's substitution pattern dictates binding affinity. 1,3-Dibromo-2-chlorobenzene is uniquely suited to construct the 2-chloro-m-terphenyl core via sequential Suzuki cross-couplings. This specific chlorinated core geometry yields optimized inhibitors with IC50 values as low as 0.82 nM in HTRF assays. Utilizing standard dibromotoluenes or 1,3-dibromobenzene alters the central steric bulk and electronic profile, failing to replicate the optimal binding conformation [1].
| Evidence Dimension | Access to 2-chloro-m-terphenyl inhibitor cores |
| Target Compound Data | Yields target inhibitors with sub-nanomolar potency (IC50 = 0.82 nM) |
| Comparator Or Baseline | 1,3-Dibromobenzene / Dibromotoluenes (alters central ring sterics/electronics) |
| Quantified Difference | Exclusive access to the highly potent 2-chloro substituted m-terphenyl geometry |
| Conditions | Sequential Suzuki cross-coupling followed by HTRF assay evaluation |
Medicinal chemistry teams must procure this exact halogenated building block to access the specific steric and electronic environment required for sub-nanomolar PD-1/PD-L1 inhibition.
Serves as a core building block for DABNA-type and extended B/N-doped polycyclic aromatic hydrocarbons, where the 2-chloro position acts as a critical directing or exchange group for late-stage borylation [1].
Functions as an essential precursor for constructing C2-symmetrical 2-chloro-m-terphenyl scaffolds, providing the necessary steric bulk for high-affinity protein-protein interaction disruption [2].
Utilized to synthesize symmetric bidentate or pincer ligands where the central chlorine atom provides crucial steric hindrance or electronic tuning, which cannot be achieved with unsubstituted 1,3-dibromobenzene [3].
Irritant